N-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-carboxamide
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Overview
Description
N~2~-{4-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a combination of oxadiazole and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-THIOPHENECARBOXAMIDE typically involves the following steps:
Formation of the oxadiazole ring: This is achieved by reacting 2-methoxybenzohydrazide with an appropriate aryl aldehyde under acidic conditions to form the oxadiazole ring.
Coupling with thiophene carboxamide: The oxadiazole intermediate is then coupled with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N~2~-{4-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be employed.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
N~2~-{4-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-THIOPHENECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antidiabetic agent due to its antiglycation properties.
Biological Studies: The compound’s ability to inhibit glycation makes it a candidate for studying diabetic complications.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N2-{4-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-THIOPHENECARBOXAMIDE exerts its effects involves:
Inhibition of Glycation: The compound inhibits the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications.
Molecular Targets: It targets proteins and sugars involved in the glycation process, preventing the formation of harmful AGEs.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: Shares the oxadiazole ring but lacks the thiophene moiety.
Thiophene-2-carboxamide derivatives: Similar in structure but may not contain the oxadiazole ring.
Uniqueness
N~2~-{4-[5-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-THIOPHENECARBOXAMIDE is unique due to the combination of oxadiazole and thiophene rings, which confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C20H15N3O3S |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H15N3O3S/c1-25-16-6-3-2-5-15(16)20-22-18(23-26-20)13-8-10-14(11-9-13)21-19(24)17-7-4-12-27-17/h2-12H,1H3,(H,21,24) |
InChI Key |
AMUGHYWRHMOXBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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